Lithium bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)

Description

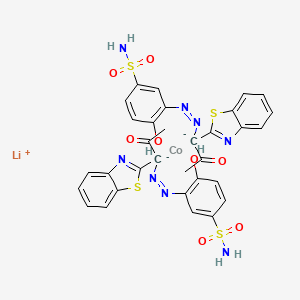

Lithium bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-) (CAS: 83249-73-4) is a cobalt(III)-based coordination complex featuring azo-linked organic ligands. The structure comprises two 3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidate ligands coordinated to a central cobalt ion, with lithium as the counterion. The benzothiazole moiety introduces heterocyclic aromaticity, while the azo (–N=N–) and sulfonamidate (–SO₂–N–) groups contribute to π-conjugation and charge delocalization.

Properties

CAS No. |

83249-72-3 |

|---|---|

Molecular Formula |

C32H26CoLiN8O8S4- |

Molecular Weight |

844.8 g/mol |

IUPAC Name |

lithium;3-[[1-(1,3-benzothiazol-2-yl)-2-oxopropyl]diazenyl]-4-hydroxybenzenesulfonamide;cobalt |

InChI |

InChI=1S/2C16H13N4O4S2.Co.Li/c2*1-9(21)15(16-18-11-4-2-3-5-14(11)25-16)20-19-12-8-10(26(17,23)24)6-7-13(12)22;;/h2*2-8,22H,1H3,(H2,17,23,24);;/q2*-1;;+1 |

InChI Key |

QLBQVFUJDNORRU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) typically involves multiple steps:

Formation of the Benzothiazole Ligand: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-hydroxybenzenesulfonamide.

Complexation with Cobalt: The resulting azo compound is then reacted with a cobalt salt (such as cobalt(II) chloride) in the presence of lithium ions to form the final complex.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the azo coupling step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction:

Substitution Reactions: The ligand system can participate in substitution reactions, where one or more ligands are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands.

Major Products

Oxidation: Oxidized forms of the cobalt complex.

Reduction: Reduced cobalt species.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.

Materials Science: It can be used in the development of advanced materials with specific electronic or magnetic properties.

Biology and Medicine

Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

Imaging Agents: Due to its complex structure, it can be used in imaging techniques such as MRI.

Industry

Dyes and Pigments: The azo group in the compound can be utilized in the synthesis of dyes and pigments.

Electronic Devices: Its redox properties make it suitable for use in electronic devices such as batteries and sensors.

Mechanism of Action

The mechanism of action of Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves its ability to undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating electron transfer processes. This property is crucial for its applications in catalysis and electronic devices. The benzothiazole and azo groups also contribute to its biological activity by interacting with specific molecular targets, such as enzymes or microbial cell walls.

Comparison with Similar Compounds

Substituent Impact on Properties

- Benzothiazole vs. Nitro/Chloro Groups : The benzothiazole ring in the target compound enhances light absorption in the visible spectrum, making it suitable for photonic applications. In contrast, nitro and chloro groups in the analog increase thermal stability and bathochromic shifts in absorption spectra, ideal for high-performance dyes .

- Counterion Effects: Lithium improves aqueous solubility, whereas cyclohexylamine enhances compatibility with non-polar matrices, broadening application scope in polymer-based materials .

Comparison with Inorganic Cobaltates

While structurally distinct, inorganic cobaltates like NaxCoO₂ and Ca₃Co₄O₉ (noted in thermoelectric research ) provide context for cobalt’s versatility:

| Property | Lithium Cobalt-Azo Complex | NaxCoO₂ |

|---|---|---|

| Structure | Molecular coordination complex with organic ligands. | Layered oxide with mixed Co³⁺/Co⁴⁺ in octahedral sites. |

| Conductivity | Insulating/semiconducting due to localized π-electrons. | Metallic conductivity from delocalized Co d-electrons. |

| Primary Use | Optoelectronics, dyes. | Thermoelectric modules (zT ≈ 1 at 800 K). |

| Stability | Moderate thermal stability (decomposes >250°C). | High thermal stability (>1000°C in oxidizing environments). |

Cobalt Oxidation States

- The target compound likely features Co³⁺ in a low-spin state due to strong ligand field effects from azo and sulfonamidate donors. In contrast, NaxCoO₂ exhibits Co³⁺/Co⁴⁺ mixed valence, critical for its thermoelectric performance .

Biological Activity

Lithium bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-) is a complex compound that exhibits notable biological activities, particularly in the fields of biomedicine and materials science. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of lithium and cobalt ions, which are known for their unique biological properties. The benzothiazole moiety contributes to its potential pharmacological effects, while the sulphonamide group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

-

Osteogenesis and Angiogenesis :

- Lithium ions (Li+) have been shown to promote osteogenic differentiation in bone marrow stromal cells (BMSCs) and enhance angiogenesis in human umbilical vein endothelial cells (HUVECs) by upregulating proangiogenic gene expression. This suggests that compounds containing lithium can be beneficial in bone tissue engineering applications .

- Cobalt ions (Co2+) also play a critical role in stimulating osteogenesis and angiogenesis, making the combination of Li+ and Co2+ particularly effective for therapeutic purposes .

- Antibacterial Activity :

In Vitro Studies

In vitro experiments have demonstrated that lithium-cobalt co-doped mesoporous bioactive glass nanoparticles (MBGNs) significantly enhance cell proliferation and differentiation. The release of therapeutic ions from these nanoparticles promotes cellular activities essential for bone healing:

- Cell Proliferation : Enhanced by lithium ions, which stimulate BMSCs.

- Gene Expression : Upregulation of osteogenesis-related genes has been observed in treated cells.

- Angiogenic Factors : Increased expression of vascular endothelial growth factor (VEGF) and other angiogenic markers in HUVECs .

Ion Release Profiling

The ion release profile of MBGNs in simulated body fluid (SBF) has shown sustained release patterns over time, indicating their potential as drug delivery systems. The release kinetics were assessed using inductively coupled plasma optical emission spectrometry (ICP-OES), revealing that both Li+ and Co2+ ions are released at therapeutic concentrations over several days .

Case Studies

Case Study 1: Bone Tissue Engineering

A study focused on the use of lithium-cobalt doped MBGNs for treating critical-sized bone defects showed promising results. The material not only supported cell adhesion and proliferation but also enhanced new bone formation in vivo, demonstrating its potential as a bioactive filler for bone repair .

Case Study 2: Antibacterial Applications

Research evaluating the antibacterial efficacy of lithium-cobalt compounds highlighted their effectiveness against biofilms formed by E. coli. This property is particularly relevant for applications in orthopedic implants where infection risk is a significant concern .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.